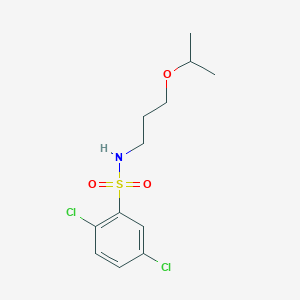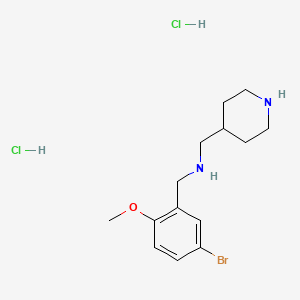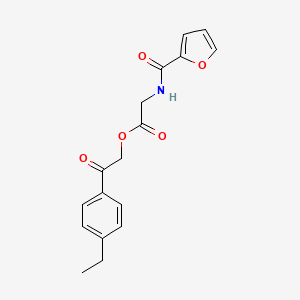
2,5-dichloro-N-(3-isopropoxypropyl)benzenesulfonamide
説明
2,5-dichloro-N-(3-isopropoxypropyl)benzenesulfonamide, commonly known as DIDS, is a sulfonamide compound that has been widely used in scientific research for more than five decades. DIDS is a potent inhibitor of anion transporters and channels, which are involved in a wide range of physiological processes.
科学的研究の応用
DIDS has been widely used in scientific research to study the function of anion transporters and channels in various physiological processes. For example, DIDS has been used to investigate the role of anion channels in the regulation of insulin secretion from pancreatic β-cells. DIDS has also been used to study the function of anion transporters in the kidney, where they play a crucial role in the regulation of salt and water balance.
作用機序
DIDS inhibits anion transporters and channels by binding to a specific site on the protein. The exact mechanism of action of DIDS is not fully understood, but it is believed to involve the blocking of the anion pore or the disruption of the anion binding site. DIDS is a non-specific inhibitor of anion transporters and channels, and its effects can be reversed by removing the compound from the system.
Biochemical and Physiological Effects
The biochemical and physiological effects of DIDS are dependent on the specific anion transporter or channel that is being inhibited. In general, DIDS inhibits the transport of chloride ions, bicarbonate ions, and other anions across cell membranes. This can lead to changes in cell volume, pH, and membrane potential. DIDS has also been shown to inhibit the activity of some enzymes, such as carbonic anhydrase, which is involved in the regulation of acid-base balance.
実験室実験の利点と制限
One advantage of using DIDS in lab experiments is its potency as an inhibitor of anion transporters and channels. DIDS is also relatively easy to obtain and has a long shelf life. However, one limitation of using DIDS is its non-specificity, which can make it difficult to interpret the results of experiments. In addition, DIDS can have off-target effects on other proteins, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the use of DIDS in scientific research. One area of interest is the development of more specific inhibitors of anion transporters and channels. This could help to clarify the role of these proteins in physiological processes and disease states. Another area of interest is the use of DIDS in the development of new therapies for diseases such as cystic fibrosis, where the function of anion channels is disrupted. Finally, the use of DIDS in combination with other inhibitors or drugs could provide new insights into the complex interactions between anion transporters and channels and other cellular processes.
Conclusion
In conclusion, DIDS is a potent inhibitor of anion transporters and channels that has been widely used in scientific research for more than five decades. DIDS has been used to study the function of anion transporters and channels in various physiological processes, and its mechanism of action involves the blocking of the anion pore or the disruption of the anion binding site. While DIDS has several advantages as an inhibitor, its non-specificity and off-target effects can make it difficult to interpret experimental results. Nonetheless, the future directions for the use of DIDS in scientific research are promising, and it is likely that this compound will continue to be an important tool for investigating the function of anion transporters and channels in the years to come.
特性
IUPAC Name |
2,5-dichloro-N-(3-propan-2-yloxypropyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17Cl2NO3S/c1-9(2)18-7-3-6-15-19(16,17)12-8-10(13)4-5-11(12)14/h4-5,8-9,15H,3,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSBOGROFFPLUIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNS(=O)(=O)C1=C(C=CC(=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2,5-dimethoxyphenyl)-N'-[2-(1H-imidazol-4-yl)ethyl]thiourea](/img/structure/B4726798.png)
![3-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)amino]-1-(1-naphthyl)-2,5-pyrrolidinedione](/img/structure/B4726805.png)
![N-[4-(1-piperidinyl)benzyl]-2-furamide](/img/structure/B4726813.png)

![N-bicyclo[2.2.1]hept-2-yl-2-(2-chlorophenoxy)propanamide](/img/structure/B4726832.png)
![N-(2-furylmethyl)-2-({3-[(4-methylphenyl)thio]propanoyl}amino)benzamide](/img/structure/B4726834.png)
![1-[2-(2-benzyl-4-chlorophenoxy)ethoxy]-2,5-pyrrolidinedione](/img/structure/B4726836.png)
![2-[2-(1H-pyrazol-1-yl)benzoyl]-1-(2-pyridinyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B4726847.png)



![butyl 4-{[(1,5-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}benzoate](/img/structure/B4726880.png)

![2-(1-ethyl-1H-pyrazol-4-yl)-N-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}-4-quinolinecarboxamide](/img/structure/B4726894.png)